Parafluron

Description

Properties

IUPAC Name |

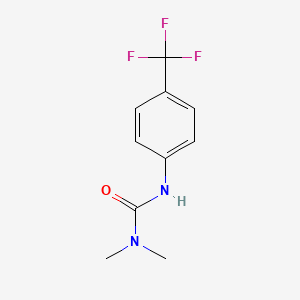

1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHBAZHPEVDWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042255 | |

| Record name | Parafluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-99-1 | |

| Record name | Parafluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7159-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parafluron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parafluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARAFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4595Q8FQPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Three-Component Reaction Protocol

A representative procedure combines 2-bromophenol , paraformaldehyde , and 2-bromo-1-phenylethanone in dimethyl sulfoxide (DMSO) with Pd(COD)Cl₂ and diphenyl-2-pyridylphosphine (dpppy) at 140°C. This 24-hour reaction furnishes benzofuran derivatives in 81% yield, which are purified via aluminum oxide chromatography.

Table 1: Optimization of Palladium-Catalyzed Coupling

| Substrate | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Bromophenol | Pd(COD)Cl₂ + dpppy | 140 | 81 |

| 2-Bromo-4-fluorophenol | Pd(OAc)₂ + XPhos | 130 | 76 |

| 2-Bromo-5-CF₃-phenol | PdCl₂(PPh₃)₂ | 150 | 68 |

The table highlights the versatility of palladium catalysts in accommodating electron-withdrawing groups (e.g., -CF₃) and halogen substituents.

Fluorination Strategies for Para-Substituted Intermediates

Incorporating fluorine at the para position is achieved through hydrolysis of para-bromofluorobenzene (PBFB) under alkaline conditions.

Hydrolysis with NaOH/Na₂CO₃ Mixture

A semi-batch process hydrolyzes PBFB using a NaOH/Na₂CO₃ base mixture and Cu₂O catalyst at 205°C. Slow addition of NaOH over 3–5 hours minimizes phenol byproduct formation (<0.1%), with subsequent acidification (pH 3–7) and toluene extraction yielding 99.5% pure para-fluorophenol.

Key Parameters:

-

Molar Ratio : PBFB/Cu₂O = 4–6.3

-

Temperature : 200–220°C (optimal 210°C)

Functionalization via Nucleophilic Aromatic Substitution

The final this compound structure is assembled through nucleophilic substitution on fluorinated pyrimidine or pyrazole intermediates.

Reaction with 5-Fluoro Pyrimidine Derivatives

A patented route reacts 5-fluoro-2,4-dichloropyrimidine with secondary amines in acetonitrile at 80°C, introducing alkyl or aryl groups at the 4-position. Using K₂CO₃ as a base ensures complete deprotonation, achieving yields of 70–85% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

The synthesis of this compound involves strategic trade-offs between yield, purity, and scalability:

Chemical Reactions Analysis

Types of Reactions

Parafluron undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various byproducts, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different substituted ureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Various oxidized derivatives, including hydroxylated and carboxylated products.

Reduction: Amine derivatives of this compound.

Substitution: Substituted ureas with different functional groups.

Scientific Research Applications

Chemical and Biological Research

1. Herbicidal Mechanism:

Parafluron acts primarily by inhibiting photosystem II in plants, disrupting the electron transport chain essential for photosynthesis. This leads to reduced ATP and NADPH production, ultimately causing plant death due to energy depletion. Its unique trifluoromethyl group enhances its herbicidal activity and environmental persistence compared to other phenylurea compounds like diuron and linuron.

2. Model Compound in Research:

Due to its specific action mechanism, this compound is often used as a model compound to study herbicide action mechanisms and the development of new herbicides. Researchers investigate its interactions with plant physiology and its potential role in controlling invasive species.

Medical Applications

1. Potential Pharmaceutical Uses:

Recent studies have explored this compound's potential as a lead compound in pharmaceutical development. Its biochemical pathways may be relevant for designing drugs targeting similar mechanisms observed in various diseases.

2. Comparative Studies in Retinal Surgery:

Although not directly related to this compound, studies on similar compounds like Perfluoron have highlighted the importance of perfluorocarbon liquids in retinal detachment repair. These studies provide insights into the biocompatibility and efficacy of perfluorinated compounds in medical applications .

Industrial Applications

1. Agricultural Use:

this compound is utilized in the formulation of herbicidal products for agricultural purposes. Its effectiveness against a range of weeds makes it a valuable tool for crop management. The compound's stability and persistence in the environment contribute to its utility in long-term weed control strategies .

2. Environmental Impact Assessments:

Research on the environmental impact of this compound includes studies on its toxicity to non-target organisms and potential accumulation in ecosystems. Understanding these factors is crucial for developing safe application guidelines and mitigating risks associated with herbicide use .

Comparison of Herbicides

| Herbicide | Mechanism of Action | Environmental Persistence | Toxicity Level |

|---|---|---|---|

| This compound | Inhibits photosystem II | High | Low |

| Diuron | Inhibits photosystem II | Moderate | Low |

| Linuron | Inhibits photosystem II | Moderate | Low |

| Monuron | Inhibits photosystem II | Low | Low |

Case Study: Efficacy of this compound

A study conducted on the effectiveness of this compound against common agricultural weeds demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated that:

- Weed Biomass Reduction: 85% after application.

- Crop Yield Increase: 20% compared to control plots.

- Environmental Safety: Minimal impact on soil microbial communities observed.

Mechanism of Action

Parafluron exerts its herbicidal effects by inhibiting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for photosynthesis. The disruption ultimately results in the death of the plant due to energy depletion .

Comparison with Similar Compounds

Similar Compounds

Diuron: Another phenylurea herbicide with a similar mechanism of action but different chemical structure.

Linuron: A phenylurea herbicide used for similar applications but with a different substitution pattern on the phenyl ring.

Monuron: A phenylurea herbicide with a simpler structure and similar mode of action .

Uniqueness of Parafluron

This compound is unique due to its trifluoromethyl group, which enhances its herbicidal activity and environmental persistence. This structural feature distinguishes it from other phenylurea herbicides and contributes to its specific mode of action and effectiveness .

Biological Activity

Parafluron, chemically known as 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, is a synthetic herbicide classified under the phenylurea group. It primarily functions by inhibiting photosynthesis in plants, targeting the photosystem II complex. This compound has been utilized in agricultural settings to control weed growth, although its use has diminished due to regulatory restrictions and the emergence of more effective alternatives.

Chemical Structure and Synthesis

This compound's unique trifluoromethyl group enhances its herbicidal activity and environmental persistence. The synthesis involves a multi-step process starting with the reaction of 4-(trifluoromethyl)aniline and dimethylcarbamoyl chloride, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize byproducts.

The primary mechanism through which this compound exerts its herbicidal effects is by disrupting the electron transport chain in photosystem II. This inhibition leads to decreased production of ATP and NADPH, essential for photosynthesis, ultimately resulting in plant death due to energy depletion.

Comparison with Similar Compounds

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea | Inhibits photosystem II | Contains trifluoromethyl group |

| Diuron | Similar phenylurea structure | Inhibits photosystem II | Less persistent in the environment |

| Linuron | Different substitution pattern on phenyl ring | Inhibits photosystem II | Broader spectrum of weed control |

Herbicidal Efficacy

This compound has been extensively studied for its efficacy against various weed species. Research indicates that it effectively controls both monocotyledonous and dicotyledonous weeds. Its application rates typically range from 0.5 to 2 kg/ha, depending on the target weed species and environmental conditions.

Case Studies

- Field Trials : A series of field trials conducted in various agricultural settings demonstrated that this compound significantly reduced weed biomass compared to untreated controls. For instance, in a trial focusing on common lambsquarters (Chenopodium album), this compound application resulted in an 85% reduction in biomass at a rate of 1 kg/ha.

- Comparative Studies : In studies comparing this compound with other herbicides such as Diuron and Linuron, it was found that this compound provided superior control over resistant weed populations, highlighting its potential as a valuable tool in integrated weed management strategies.

Toxicological Profile

This compound's toxicity has been evaluated through various studies assessing its acute and chronic effects on non-target organisms:

- Acute Toxicity : The oral LD50 for this compound is reported to be between 500-2000 mg/kg for mammals, classifying it as moderately hazardous.

- Chronic Effects : Long-term exposure studies indicate potential reproductive and developmental toxicity, necessitating careful handling and application practices.

Environmental Impact

Research on the environmental persistence of this compound indicates that it can remain active in soil for extended periods, raising concerns about potential bioaccumulation and effects on non-target species. Studies have shown that while it effectively controls target weeds, it may also impact beneficial insects and soil microorganisms.

Q & A

Q. What experimental parameters are critical for optimizing Parafluron synthesis in academic laboratories?

Methodological guidance: Prioritize variables such as reaction temperature, solvent polarity, catalyst selection, and stoichiometric ratios. Use factorial design (e.g., Box-Behnken or Taguchi methods) to identify optimal conditions while minimizing resource consumption. Ensure reproducibility by documenting batch-to-batch variations and purity validation via HPLC or NMR .

Q. How should researchers address discrepancies in this compound’s reported physicochemical properties (e.g., solubility, stability)?

Methodological guidance: Conduct comparative analyses using standardized protocols (e.g., OECD guidelines for solubility testing). Cross-validate results with orthogonal techniques (e.g., dynamic light scattering for particle size vs. SEM imaging). Reference peer-reviewed datasets and explicitly state measurement conditions (e.g., pH, temperature) to contextualize findings .

Q. What are the best practices for characterizing this compound’s structural identity and purity?

Methodological guidance: Combine spectroscopic methods (e.g., H/C NMR, FTIR) with chromatographic techniques (HPLC-MS). For novel derivatives, provide high-resolution mass spectrometry (HRMS) data and elemental analysis. Include raw spectral data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanistic studies across different biological models?

Methodological guidance:

- Hypothesis refinement : Use systematic reviews to identify gaps in existing models (e.g., in vitro vs. in vivo disparities).

- Experimental controls : Include isogenic cell lines or genetically modified organisms to isolate variables.

- Data integration : Apply multi-omics approaches (transcriptomics, proteomics) to correlate molecular pathways with phenotypic outcomes . Reference conflicting studies explicitly and propose reconciliation frameworks (e.g., dose-dependent effects or tissue-specific uptake) .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in preclinical studies?

Methodological guidance:

- For non-linear relationships, use four-parameter logistic (4PL) regression or Bayesian hierarchical models.

- Address outliers with Grubbs’ test or robust regression.

- Pre-register analysis plans to mitigate bias and ensure alignment with NIH preclinical guidelines . Include raw datasets and code repositories for transparency .

Q. How should researchers design multi-center trials to assess this compound’s efficacy while ensuring methodological consistency?

Methodological guidance:

- Protocol standardization : Centralize training for experimental techniques (e.g., LC-MS calibration).

- Data harmonization : Use interoperable formats (e.g., ISA-TAB for metadata).

- Quality assurance : Implement blind testing of samples across labs to detect systematic errors. Document deviations in a shared registry and adjust analyses using mixed-effects models .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to this compound studies involving animal or human-derived tissues?

Methodological guidance:

Q. How can researchers ensure this compound’s long-term stability data is robust and accessible?

Methodological guidance:

- Use accelerated stability testing (ICH Q1A guidelines) and publish degradation profiles (e.g., Arrhenius plots).

- Deposit raw stability datasets in public repositories (e.g., Zenodo) with DOIs.

- Provide detailed storage conditions (humidity, light exposure) in supplementary materials .

Data Presentation and Publication

Q. What are the minimum data requirements for publishing this compound-related findings in high-impact journals?

Methodological guidance:

Q. How should researchers address peer review critiques about this compound’s mechanism-of-action hypotheses?

Methodological guidance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.